molecular formula C48H82O19 B14762486 (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B14762486
M. Wt: 963.2 g/mol
InChI Key: VENRSYBHHVDBDC-YETCIKTFSA-N
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Description

The compound “(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule with multiple hydroxyl groups and a cyclopenta[a]phenanthrene core. This compound is likely to be a derivative of a natural product or a synthetic analog with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. Common synthetic routes may involve:

    Protection of hydroxyl groups: Using protecting groups like TBDMS (tert-butyldimethylsilyl) or acetyl groups.

    Stereoselective reactions: Employing chiral catalysts or reagents to ensure the correct stereochemistry.

    Coupling reactions: Using reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) for ester or amide bond formation.

Industrial Production Methods

Industrial production of such compounds may involve:

    Fermentation processes: If the compound is a natural product or its derivative.

    Large-scale organic synthesis: Using optimized reaction conditions and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Using reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).

    Reduction: Using reagents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).

    Substitution: Using nucleophiles or electrophiles to replace functional groups.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or Jones reagent.

    Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.

    Substitution: Alkyl halides, tosylates, or mesylates.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers, esters, or amides.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of other complex organic molecules.

    Study of reaction mechanisms: Understanding the stereochemistry and reactivity of complex molecules.

Biology

    Biological activity: Potential use as a drug or a lead compound in drug discovery.

    Enzyme interactions: Studying interactions with enzymes or receptors.

Medicine

    Therapeutic applications: Potential use in treating diseases or conditions.

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the compound.

Industry

    Material science: Use in the development of new materials or polymers.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of such a compound would involve:

    Molecular targets: Binding to specific proteins, enzymes, or receptors.

    Pathways involved: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Steroids: Compounds with a similar cyclopenta[a]phenanthrene core.

    Glycosides: Compounds with multiple sugar moieties attached to a core structure.

Uniqueness

    Structural complexity: The presence of multiple hydroxyl groups and stereocenters.

    Biological activity: Unique interactions with biological targets.

Properties

Molecular Formula

C48H82O19

Molecular Weight

963.2 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-14-47(7)30(22)23(52)16-29-45(5)17-24(53)40(44(3,4)28(45)12-15-46(29,47)6)66-43-39(36(59)33(56)27(20-51)64-43)65-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26+,27+,28-,29+,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,45-,46+,47+,48-/m0/s1

InChI Key

VENRSYBHHVDBDC-YETCIKTFSA-N

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C

Origin of Product

United States

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